

# Structural Analysis of Oxkbd02 Binding to the BRD4(1) Bromodomain: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Oxkbd02

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This guide provides a detailed structural and functional comparison of **Oxkbd02**, a selective inhibitor of the first bromodomain of BRD4 (BRD4(1)). The information presented herein is intended to support research and drug development efforts targeting bromodomain-containing proteins.

## Introduction

Bromodomain and Extra-Terminal Domain (BET) proteins, particularly BRD4, are key epigenetic readers that play a crucial role in transcriptional regulation. Their dysregulation is implicated in various diseases, including cancer and inflammation. **Oxkbd02** is a 3,5-dimethylisoxazole derivative that has been identified as a selective inhibitor of BRD4(1)[1][2]. This guide offers a comprehensive analysis of its binding characteristics, selectivity, and structural interactions with BRD4(1), alongside a comparison with other relevant inhibitors.

## Data Presentation

### Table 1: In Vitro Potency of Oxkbd02 and Comparators against BRD4(1)

Compound	Target	IC50 (nM)	Assay Method	Reference
Oxfbd02	BRD4(1)	382	AlphaScreen	[1][2][3]
JQ1	BRD4(1)	77	AlphaScreen	[4]
I-BET151	BRD4 (BETs)	200-790	Not Specified	[4]
I-BET762	BRD4 (BETs)	32.5-42.5	Not Specified	[4]
Oxfbd04	BRD4(1)	166	Not Specified	[5]

**Table 2: Selectivity Profile of Oxfbd02**

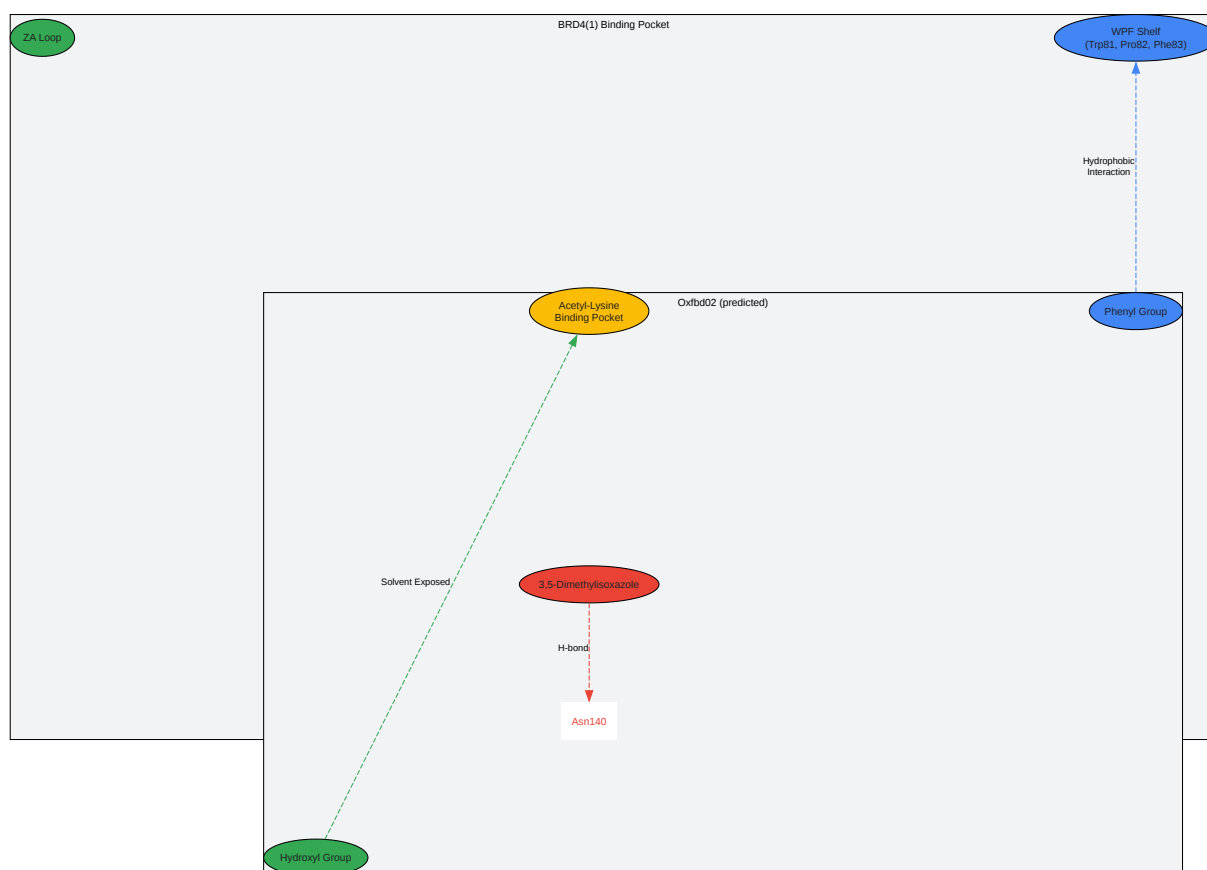
Bromodomain	Selectivity vs. BRD4(1)	Notes	Reference
CBP	2-3 fold	Modest selectivity.	[1]
Other Bromodomains	"Little affinity"	A comprehensive panel screen with quantitative data is not publicly available.	[1]

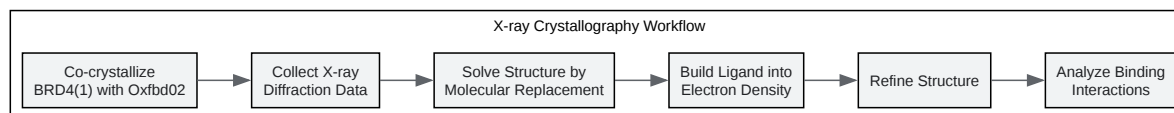
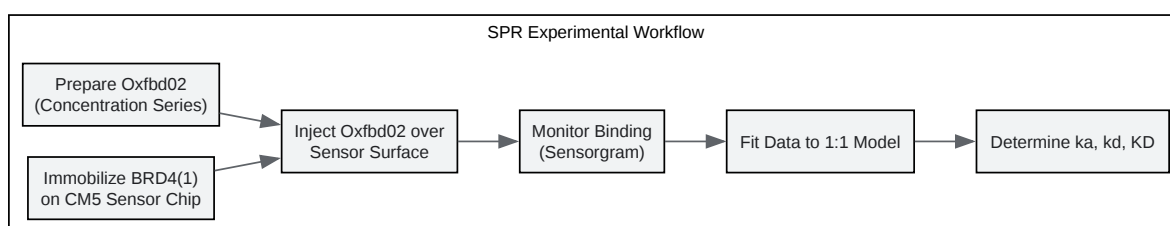
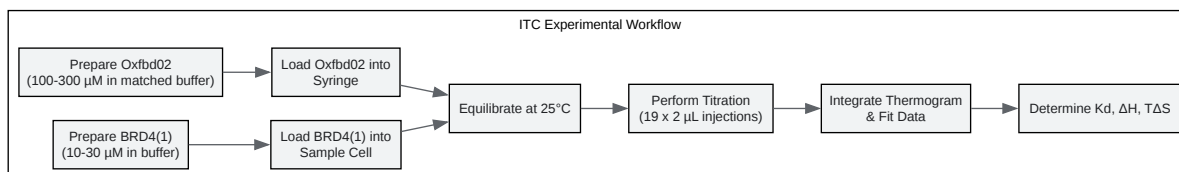
## Structural Insights into Oxfbd02 Binding

While a specific crystal structure of **Oxfbd02** in complex with BRD4(1) is not publicly available, the co-crystal structures of highly similar 3,5-dimethylisoxazole derivatives provide critical insights into its binding mode[5][6]. The key interactions are predicted to be:

- **Acetyl-Lysine Mimicry:** The 3,5-dimethylisoxazole core acts as a bioisostere of acetylated lysine, forming a crucial hydrogen bond with the conserved asparagine residue (Asn140) in the BRD4(1) binding pocket.
- **WPF Shelf Interaction:** The phenyl group of **Oxfbd02** is positioned to interact with the WPF (Trp81, Pro82, Phe83) shelf, a key hydrophobic region that contributes to binding affinity[5].
- **Solvent-Exposed Hydroxyl Group:** The secondary hydroxyl group is predicted to be solvent-exposed, suggesting that modifications at this position could be made to modulate physicochemical properties without significantly impacting binding affinity[6].

The following diagram illustrates the key components of the BRD4(1) binding pocket and the predicted interactions with a 3,5-dimethylisoxazole inhibitor.





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Email: [info@benchchem.com](mailto:info@benchchem.com)